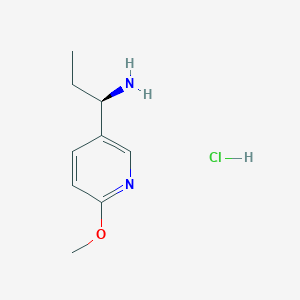
(3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl typically involves the stereoselective installation of secondary alcohols. This process allows for the efficient synthesis of the requisite hydroxy nucleophile as well as the leaving group, usually derived from a chiral alcohol . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity .
化学反应分析
Types of Reactions: : (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives .
科学研究应用
Chemistry: : In chemistry, (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically diverse compounds .
Biology: : In biology, this compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds makes it a useful tool in these studies .
Medicine: Its unique structure and reactivity make it a candidate for the synthesis of new pharmaceuticals .
Industry: : In industry, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds .
作用机制
The mechanism by which (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. These interactions can influence the activity of enzymes and other proteins, leading to changes in biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds
4-Aminotetrahydropyran: This compound is similar in structure but lacks the hydroxyl group present in (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol HCl.
Tetrahydro-2H-pyran-4-amine: Another similar compound, differing in the position of functional groups.
Uniqueness: : this compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
属性
分子式 |
C5H12ClNO2 |
|---|---|
分子量 |
153.61 g/mol |
IUPAC 名称 |
(3R,4R)-3-aminooxan-4-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |
InChI 键 |
SFJKFFBPVORSEB-TYSVMGFPSA-N |
手性 SMILES |
C1COC[C@H]([C@@H]1O)N.Cl |
规范 SMILES |
C1COCC(C1O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


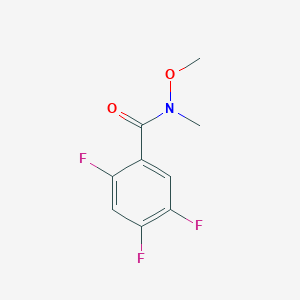

![Tert-butyl [1,1-dimethyl-2-(methylthio)ethyl]carbamate](/img/structure/B1515900.png)
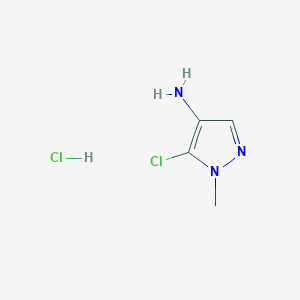
![(S)-7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1515909.png)
![5-[15-fluoro-9-(hydroxymethyl)-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl]-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B1515910.png)
![Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B1515928.png)
![N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-,mono(4-methylbenzenesulfon-ate)b-Alanine](/img/structure/B1515929.png)
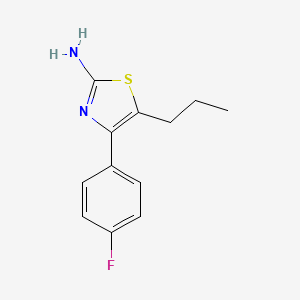
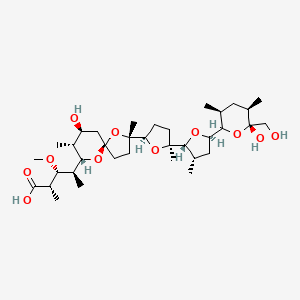
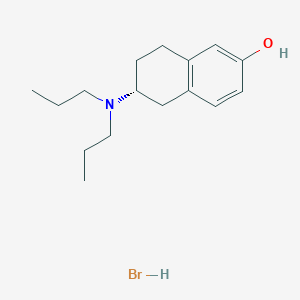
![antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride](/img/structure/B1515986.png)
![antimony(5+);1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexafluoride](/img/structure/B1515987.png)
